6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine
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Overview
Description
6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with chloro and thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-(dimethylamino)pyridine-4-thiol with 6-chloropyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of pyrazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and thio groups can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-substituted-9-((3-(dimethylamino)propyl)amino)acridines: These compounds share similar structural features and have been studied for their DNA-binding properties.
Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has similar applications in medicinal chemistry and organic synthesis.
Uniqueness
6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine is unique due to its specific combination of chloro and thio substituents on the pyrazine ring
Properties
Molecular Formula |
C11H11Cl2N5S |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
6-chloro-3-[3-chloro-2-(dimethylamino)pyridin-4-yl]sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5S/c1-18(2)10-8(13)6(3-4-15-10)19-11-9(14)17-7(12)5-16-11/h3-5H,1-2H3,(H2,14,17) |
InChI Key |
XMSVAJJAMKLOHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Cl)SC2=NC=C(N=C2N)Cl |
Origin of Product |
United States |
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